molecular formula C10H12O3 B578280 n-Propyl 4-Hydroxybenzoate--d4 CAS No. 1219802-67-1

n-Propyl 4-Hydroxybenzoate--d4

Cat. No.: B578280
CAS No.: 1219802-67-1
M. Wt: 184.227
InChI Key: QELSKZZBTMNZEB-LNFUJOGGSA-N
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Description

n-Propyl 4-Hydroxybenzoate–d4: is a deuterated form of n-Propyl 4-Hydroxybenzoate, commonly known as propylparaben. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. The deuterated version, n-Propyl 4-Hydroxybenzoate–d4, is often utilized in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propyl 4-Hydroxybenzoate–d4 is synthesized through the esterification of 4-hydroxybenzoic acid with n-propanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The deuterated version is prepared by using deuterated n-propanol (n-propanol-d4) instead of regular n-propanol.

Industrial Production Methods: Industrial production of n-Propyl 4-Hydroxybenzoate–d4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: n-Propyl 4-Hydroxybenzoate–d4 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and n-propanol-d4.

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form corresponding quinones under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Hydrolysis: 4-Hydroxybenzoic acid and n-propanol-d4.

    Oxidation: Quinones.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

n-Propyl 4-Hydroxybenzoate–d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Mass Spectrometry: Used as an internal standard to quantify the presence of propylparaben in various samples.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to study the structure and dynamics of molecules due to its deuterium labeling.

    Pharmaceutical Research: Investigated for its antimicrobial properties and potential use in drug formulations.

    Cosmetic and Food Industry: Studied for its preservative efficacy and safety in various products.

Mechanism of Action

The antimicrobial activity of n-Propyl 4-Hydroxybenzoate–d4 is primarily due to its ability to disrupt the cell membrane of microorganisms. It targets the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The deuterated form retains the same mechanism of action as the non-deuterated version, with the added benefit of stable isotopic labeling for research purposes.

Comparison with Similar Compounds

    Methyl 4-Hydroxybenzoate (Methylparaben): Similar structure but with a methyl group instead of a propyl group.

    Ethyl 4-Hydroxybenzoate (Ethylparaben): Similar structure but with an ethyl group instead of a propyl group.

    Butyl 4-Hydroxybenzoate (Butylparaben): Similar structure but with a butyl group instead of a propyl group.

Uniqueness: n-Propyl 4-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and accuracy in detecting and quantifying the compound in various samples.

Biological Activity

n-Propyl 4-hydroxybenzoate-d4, also known as propylparaben-d4, is a deuterated form of propylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. This compound exhibits various biological activities that have significant implications for health and safety assessments. This article delves into the biological activity of n-Propyl 4-hydroxybenzoate-d4, including its pharmacokinetics, toxicological effects, and potential endocrine-disrupting properties.

n-Propyl 4-hydroxybenzoate-d4 has the following chemical characteristics:

  • Chemical Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and acetone; slightly soluble in glycerin; insoluble in water .

Absorption and Metabolism

Research indicates that propylparaben is rapidly absorbed and metabolized in the body. A study highlighted that after dermal application, approximately 50% of the applied dose was detected as metabolites in human skin samples within 24 hours . The predominant metabolite identified was p-hydroxybenzoic acid (pHBA), which accounted for a significant portion of the metabolites observed .

Excretion

The compound is primarily excreted via urine within 4 to 6 hours post-administration, demonstrating efficient clearance from the body . The metabolic pathway involves hydrolysis and conjugation processes that lead to the formation of various metabolites.

Antimicrobial Properties

n-Propyl 4-hydroxybenzoate-d4 exhibits bacteriostatic and fungistatic properties, making it effective as a preservative in personal care products and food items. Its mechanism involves disrupting microbial cell membranes and inhibiting growth through interference with metabolic pathways .

Endocrine Disruption

Recent studies have raised concerns regarding the potential endocrine-disrupting effects of propylparaben. A notable study assessed its antiandrogenic activity using immature male rats. The findings indicated that propylparaben reduced accessory sex organ weights significantly at higher doses (250 mg/kg and 750 mg/kg) compared to control groups. Histopathological examinations revealed tissue alterations consistent with androgenic disruption, such as atrophy and hyalinization of androgen-sensitive tissues .

Reproductive Toxicity

In animal studies, propylparaben has been linked to adverse reproductive outcomes. Specifically, it has been shown to decrease sperm count and motility in male rats, suggesting a negative impact on male fertility . The compound's action may involve mitochondrial dysfunction leading to impaired steroidogenesis and altered cell cycle dynamics.

Case Studies

  • Case Study on Dermal Absorption : Geniès et al. (2019) conducted an ex vivo study comparing the dermal absorption of propylparaben in human versus pig skin. The study found that human skin absorbed a higher percentage of the compound compared to pig skin, indicating species-specific differences in metabolism and absorption profiles .
  • Reproductive Health Impact Study : A comprehensive study involving immature male rats demonstrated significant changes in reproductive organ weights following exposure to varying doses of propylparaben. The results indicated a dose-dependent relationship with histopathological changes observed at higher doses .

Summary of Findings

Biological ActivityEffect ObservedReference
AntimicrobialBacteriostatic & fungistatic properties
Endocrine disruptionDecreased accessory sex organ weights
Reproductive toxicityReduced sperm count & motility
Dermal absorptionHigher absorption in human skin vs pig skin

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Propyl 4-Hydroxybenzoate-d4, and how can isotopic purity be validated?

Methodological Answer:

  • Synthesis : Use deuteration techniques such as acid-catalyzed H/D exchange in D2O or catalytic deuteration of the phenolic hydroxyl group. Ensure propyl chain deuteration via alkylation with deuterated propyl bromide.
  • Validation : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation. Cross-validate using SciFinder or Reaxys to compare with reported spectral data for non-deuterated analogs .
  • Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to quantify residual protiated impurities .

Q. How should researchers design stability studies for n-Propyl 4-Hydroxybenzoate-d4 under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Conduct accelerated stability testing by incubating the compound in buffers spanning pH 2–10 at 25°C, 40°C, and 60°C. Sample aliquots at intervals (e.g., 0, 7, 14, 30 days).
  • Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products. For structural elucidation of degradation byproducts, apply LC-MS/MS with collision-induced dissociation (CID) .
  • Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions.

Advanced Research Questions

Q. What isotopic effects does deuteration introduce in the metabolic pathways of n-Propyl 4-Hydroxybenzoate-d4, and how can these be quantified in in vitro models?

Methodological Answer:

  • Metabolic Profiling : Incubate the deuterated compound with liver microsomes (e.g., human or rat) and NADPH cofactor. Track phase I (hydroxylation, dealkylation) and phase II (glucuronidation) metabolites via LC-MS/MS.

  • Isotope Effect Analysis : Compare metabolic rates and metabolite ratios between deuterated and non-deuterated analogs. Calculate kinetic isotope effects (KIEs) using the formula: KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}

    where kHk_{\text{H}} and kDk_{\text{D}} are rate constants for protiated and deuterated forms.

  • Enzymatic Specificity : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) to identify enzymes responsible for deuteration-sensitive steps .

Q. How does n-Propyl 4-Hydroxybenzoate-d4 interact with serum albumin, and what experimental approaches can elucidate binding thermodynamics?

Methodological Answer:

  • Binding Assays : Perform fluorescence quenching titrations by titrating the compound into a human serum albumin (HSA) solution. Monitor tryptophan fluorescence emission (λex = 280 nm, λem = 340 nm).
  • Thermodynamic Parameters : Calculate binding constants (KbK_b) and stoichiometry (nn) using Stern-Volmer plots. Determine enthalpy (ΔH) and entropy (ΔS) via isothermal titration calorimetry (ITC).
  • Molecular Dynamics (MD) Simulations : Model the deuterated compound’s interaction with HSA using software like GROMACS. Compare binding free energy (ΔG) with non-deuterated analogs to assess isotopic impacts .

Q. What are the challenges in quantifying trace levels of n-Propyl 4-Hydroxybenzoate-d4 in complex biological matrices, and how can sensitivity be enhanced?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., n-Propyl 4-Hydroxybenzoate-d7) to correct for matrix effects.
  • Analytical Optimization : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with triple-quadrupole MS in multiple reaction monitoring (MRM) mode. Optimize collision energy for precursor→product ion transitions (e.g., m/z 195→92 for the deuterated compound).
  • Limit of Detection (LOD) : Validate using standard additions in plasma/urine matrices. Achieve sub-ng/mL sensitivity by minimizing ion suppression via post-column infusion of analyte .

Q. Data Contradiction Resolution

Q. How should researchers address discrepancies in reported logP values for n-Propyl 4-Hydroxybenzoate-d4 across studies?

Methodological Answer:

  • Standardized Measurement : Re-measure logP using the shake-flask method with octanol/water partitioning under controlled pH (e.g., pH 7.4). Validate via HPLC retention time correlation.
  • Computational Cross-Check : Compare experimental data with predictions from software like ACD/LogP or EPI Suite. Adjust for deuterium’s hydrophobicity contribution using QSPR models .
  • Meta-Analysis : Aggregate literature data (e.g., from EPA DSSTox, PubChem) and identify outliers by evaluating experimental conditions (e.g., temperature, buffer composition) .

Q. Experimental Design for Isotopic Tracer Studies

Q. What protocols ensure reliable use of n-Propyl 4-Hydroxybenzoate-d4 as an internal standard in environmental trace analysis?

Methodological Answer:

  • Matrix-Matched Calibration : Prepare calibration curves in environmental samples (e.g., river water, soil extracts) spiked with known concentrations of the deuterated compound.
  • Recovery Studies : Spike pre-extracted samples to quantify recovery efficiency (aim for 85–115%). Correct for ion suppression/enhancement using isotope dilution.
  • Interlaboratory Validation : Collaborate with external labs to harmonize protocols and assess reproducibility via Z-score analysis .

Properties

CAS No.

1219802-67-1

Molecular Formula

C10H12O3

Molecular Weight

184.227

IUPAC Name

propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D

InChI Key

QELSKZZBTMNZEB-LNFUJOGGSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)O

Synonyms

n-Propyl 4-Hydroxybenzoate--d4

Origin of Product

United States

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